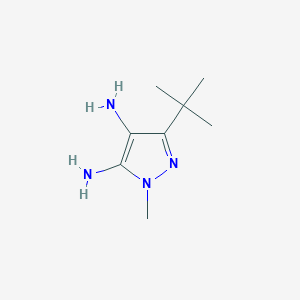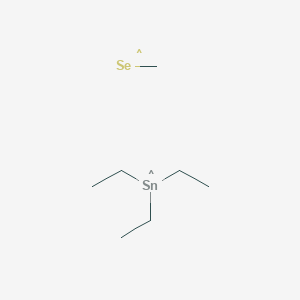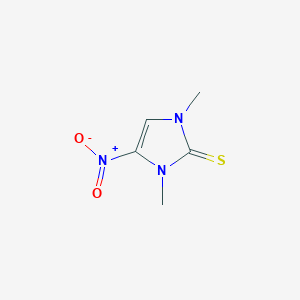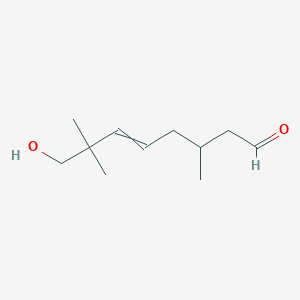
8-Hydroxy-3,7,7-trimethyloct-5-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-3,7,7-trimethyloct-5-enal is a chemical compound with the molecular formula C11H20O2 It is characterized by the presence of a hydroxyl group, a double bond, and an aldehyde group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3,7,7-trimethyloct-5-enal typically involves the reaction of specific precursors under controlled conditions. One common method involves the oxidation of 8-Hydroxy-3,7,7-trimethyloct-5-ene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-3,7,7-trimethyloct-5-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group for substitution reactions.
Major Products Formed
Oxidation: 8-Hydroxy-3,7,7-trimethyloct-5-enoic acid.
Reduction: 8-Hydroxy-3,7,7-trimethyloct-5-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Hydroxy-3,7,7-trimethyloct-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-3,7,7-trimethyloct-5-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxy-3,7,7-trimethyloct-5-enol: Similar structure but with a primary alcohol instead of an aldehyde.
8-Hydroxy-3,7,7-trimethyloct-5-enoic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
Uniqueness
8-Hydroxy-3,7,7-trimethyloct-5-enal is unique due to the presence of both a hydroxyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
194938-63-1 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
8-hydroxy-3,7,7-trimethyloct-5-enal |
InChI |
InChI=1S/C11H20O2/c1-10(6-8-12)5-4-7-11(2,3)9-13/h4,7-8,10,13H,5-6,9H2,1-3H3 |
Clave InChI |
DQNUSTTZCFJWHM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=CC(C)(C)CO)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


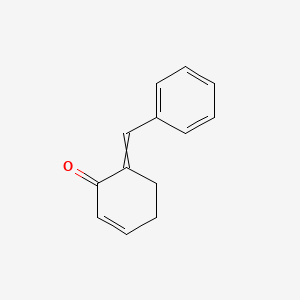
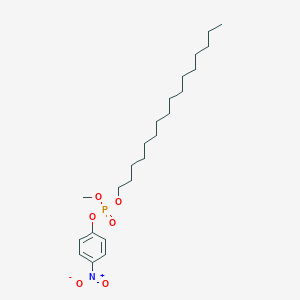
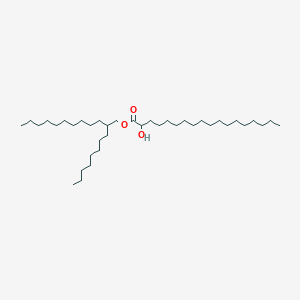
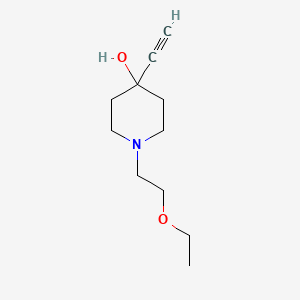
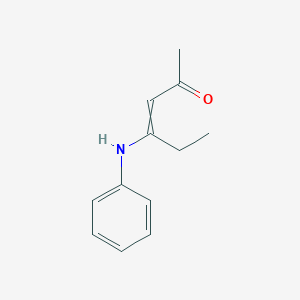
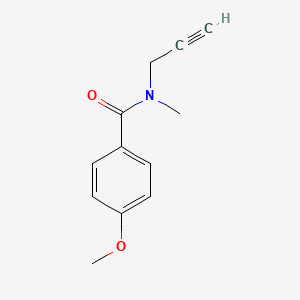
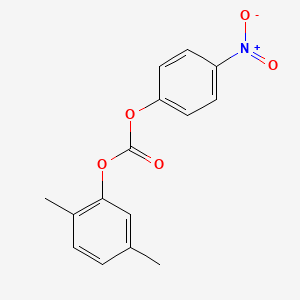
![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)
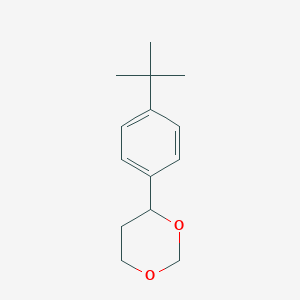
![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
